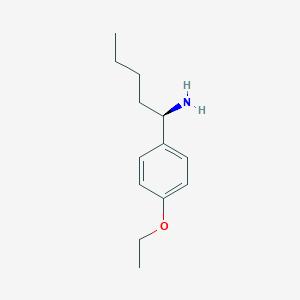

(R)-1-(4-ethoxyphenyl)pentylamine

Beschreibung

(R)-1-(4-Ethoxyphenyl)pentylamine is a chiral primary amine characterized by a pentyl chain attached to a 4-ethoxyphenyl group in the R-configuration. The stereochemistry (R-configuration) is critical, as enantiomers often exhibit distinct biological activities and metabolic pathways .

Eigenschaften

Molekularformel |

C13H21NO |

|---|---|

Molekulargewicht |

207.31 g/mol |

IUPAC-Name |

(1R)-1-(4-ethoxyphenyl)pentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

ANQPQZPSHRQNBF-CYBMUJFWSA-N |

Isomerische SMILES |

CCCC[C@H](C1=CC=C(C=C1)OCC)N |

Kanonische SMILES |

CCCCC(C1=CC=C(C=C1)OCC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Reductive Amination of 4-Ethoxyphenylpentan-1-one

One common method involves the asymmetric reductive amination of 4-ethoxyphenylpentan-1-one (a ketone) to yield the chiral amine. This process uses chiral catalysts or chiral auxiliaries to induce enantioselectivity.

- Starting Material: 4-ethoxyphenylpentan-1-one

- Reagents: Ammonia or primary amines, hydrogen gas, chiral transition metal catalysts (e.g., Rh, Ru complexes)

- Conditions: Hydrogenation under mild pressure and temperature, often in the presence of chiral ligands to favor the (R)-enantiomer

This method provides high enantiomeric excess and yields, making it suitable for preparing (R)-1-(4-ethoxyphenyl)pentylamine with pharmaceutical-grade purity.

Preparation via α-Hydroxy Ketones and Cyclization

According to a synthetic strategy described for related compounds, α-hydroxy ketones can be converted into oxazolone intermediates through condensation with potassium cyanate and intramolecular cyclization under acidic conditions. Subsequent transformations involving amination yield the target amines.

- Step 1: Synthesis of α-hydroxy ketones from 4-ethoxyphenyl derivatives

- Step 2: Condensation with potassium cyanate, cyclization to oxazolone derivatives

- Step 3: Amination using appropriate amines or isocyanates to introduce the amine functionality

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Reductive Amination | 4-ethoxyphenylpentan-1-one | Ammonia, H2, chiral Rh or Ru catalyst | Mild H2 pressure, room temp to 50°C | 70-90 | >95% | High enantioselectivity, scalable |

| α-Hydroxy Ketone Condensation & Amination | α-Hydroxy ketones derived from 4-ethoxyphenyl | Potassium cyanate, acidic medium, amines/isocyanates | Acidic cyclization, basic amination | 60-80 | Variable | Allows structural diversity |

| Reduction of Nitro Precursors | 4-nitro-4-ethoxyphenylpentane | Pd/C, H2 or Fe/Zn in acid | Hydrogenation or chemical reduction | 65-85 | Racemic, requires resolution | Simple but may need chiral separation |

| Bromoketone to Epoxyether to Amine | 4-ethoxyphenylpentan-1-one | Br2, NaOMe, ethylamine | Bromination, methoxide reaction, autoclave at 130°C | 50-75 | Moderate | Multi-step, stereocontrol possible |

Research Findings and Analysis

Enantioselective Catalysis: The use of chiral transition metal catalysts in reductive amination has been demonstrated to produce (R)-1-(4-ethoxyphenyl)pentylamine with high enantiomeric purity and good yields, making it the preferred industrial method for pharmaceutical applications.

Intermediate Oxazolone Chemistry: The condensation of α-hydroxy ketones with potassium cyanate to form oxazolone intermediates offers a versatile platform for introducing various substituents and achieving stereochemical control, though it involves more synthetic steps.

Reduction of Nitro Compounds: While classical and straightforward, this approach often yields racemic mixtures requiring additional chiral resolution, which can be inefficient and costly.

Epoxyether Route: This method provides stereochemical control through ring-opening reactions but requires careful handling of intermediates and elevated temperature conditions, limiting its scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpentylamines.

Wissenschaftliche Forschungsanwendungen

®-1-(4-ethoxyphenyl)pentylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(4-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(4-ethoxyphenyl)pentylamine with compounds sharing structural motifs such as ethoxyphenyl groups, aromatic amines, or chiral centers. Key differences in substituents, stereochemistry, and molecular weight are highlighted.

Table 1: Structural and Physical Properties of Comparable Compounds

*Estimated based on molecular formula.

Key Structural and Functional Comparisons:

Core Structure and Functional Groups Ethoxyphenyl vs. Methylphenyl/Naphthyl: The ethoxy group in (R)-1-(4-ethoxyphenyl)pentylamine enhances polarity compared to methyl () or naphthyl () substituents. This may improve water solubility but reduce lipid membrane permeability relative to naphthyl analogs . Benzimidazole vs. Primary Amine: Etomethazene () contains a benzimidazole core linked to ethoxyphenyl, enabling π-π stacking and hydrogen bonding, which are absent in the target compound. This structural difference likely results in divergent pharmacological targets (e.g., opioid vs. monoamine systems) .

Chain Length and Stereochemistry The pentyl chain in the target compound increases lipophilicity compared to ethyl or methyl chains in analogs like (R)-(+)-1-(4-methylphenyl)ethylamine (). Longer chains may prolong metabolic half-life but reduce receptor selectivity .

Applications and Toxicity

- Pharmaceutical Intermediates : Both (R)-1-(4-ethoxyphenyl)pentylamine and (R)-(+)-1-(naphthyl)ethylamine () are hypothesized to serve as chiral intermediates, though their specific roles depend on substituent-directed reactivity .

- Pesticide vs. Bioactive Amines : Etofenprox () demonstrates that ethoxyphenyl groups are versatile, appearing in both agrochemicals and medicinal compounds. However, etofenprox’s ether and propoxy groups confer insect-specific neurotoxicity, unlike primary amines .

Research Findings and Implications

- Metabolic Stability : Ethoxyphenyl-containing compounds like the target amine may undergo cytochrome P450-mediated O-deethylation, a pathway observed in etofenprox metabolism . This could generate reactive metabolites, necessitating toxicity studies.

- Stereochemical Purity : The R-enantiomer of 1-(4-methylphenyl)ethylamine () is used in asymmetric synthesis, underscoring the importance of chiral resolution techniques for the target compound .

- Pharmacological Potential: Structural similarities to etomethazene () suggest possible CNS activity, though the absence of a benzimidazole ring may shift receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.